3-Amino-3,4-dihydro-2h-1-benzopyran-4-ol
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Overview
Description
3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol typically involves palladium-mediated cross-coupling reactions. One common method includes the reaction of 3,4-dihydro-2H-1-benzopyran with an amine source under specific conditions to introduce the amino group at the 3-position . The reaction conditions often require a palladium catalyst, a base, and a suitable solvent to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The amino group at the 3-position can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of amino-substituted benzopyran derivatives .
Scientific Research Applications
3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential interactions with biological targets, such as receptors and enzymes.
Mechanism of Action
The mechanism of action of 3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets. For instance, it has been shown to bind to serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors . This binding can modulate neurotransmitter release and influence mood and anxiety levels. The compound’s effects are mediated through pathways involving cyclic adenosine monophosphate (cAMP) and other intracellular signaling molecules .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1-benzopyran: Lacks the amino group at the 3-position, resulting in different biological activities.
3-Amino-2H-1-benzopyran: Similar structure but without the dihydro component, affecting its reactivity and interactions.
3-Amino-3,4-dihydro-2H-1-benzopyran-3-carbonitrile: Contains a nitrile group, which can significantly alter its chemical properties and biological activities.
Uniqueness
3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with serotonin receptors and potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
CAS No. |
33607-86-2 |
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Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(3S,4S)-3-amino-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C9H11NO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7,9,11H,5,10H2/t7-,9-/m0/s1 |
InChI Key |
HCUMBNVFLOJFSA-CBAPKCEASA-N |
Isomeric SMILES |
C1[C@@H]([C@H](C2=CC=CC=C2O1)O)N |
SMILES |
C1C(C(C2=CC=CC=C2O1)O)N |
Canonical SMILES |
C1C(C(C2=CC=CC=C2O1)O)N |
Origin of Product |
United States |
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